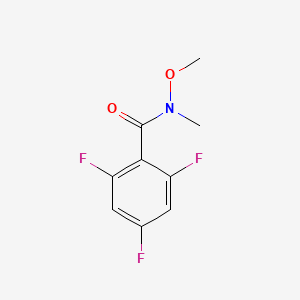

2,4,6-trifluoro-N-methoxy-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

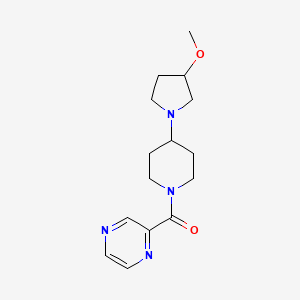

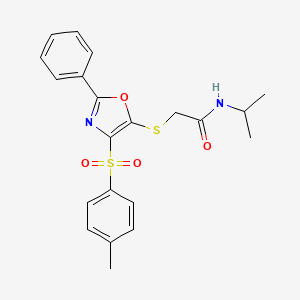

“2,4,6-trifluoro-N-methoxy-N-methylbenzamide” is a chemical compound with the molecular formula C9H8F3NO2 . It has a molecular weight of 219.16 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8F3NO2/c1-13(15-2)9(14)8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

The melting point of “this compound” is between 63 - 64 degrees Celsius . The compound is solid in its physical form .Scientific Research Applications

Molecular Recognition and Structural Properties

- The study of benzimidazole cavitands highlighted the structural properties and selective recognition capabilities of these compounds, demonstrating the potential for selective molecular recognition in water-saturated environments. The high selectivity towards certain benzamide derivatives over others suggests applications in selective sensing and molecular sorting mechanisms (Choi et al., 2005).

Novel Synthetic Routes and Chemical Synthesis

- Research into trifluoromethyl enaminones provided insights into new synthetic routes for the preparation of trifluoromethylated compounds. This work demonstrates the versatility of reactions involving trifluoropropynyl lithium and N-methoxy-N-methylbenzamide, offering new pathways for synthesizing heterocyclic compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Jeong et al., 2002).

Material Science and Polymer Chemistry

- The exploration of polyoxadiazoles with CF3 groups compared the optical properties of two specific polymers. This study is crucial for understanding the impact of different substituents on the optical properties of materials, with potential implications for the development of optoelectronic devices (Hajduk et al., 2010).

Fluorination Techniques in Organic Chemistry

- The iron-catalyzed, fluoroamide-directed C-H fluorination research presents a novel approach for the selective fluorination of benzylic, allylic, and unactivated C-H bonds. This method offers a valuable tool for the introduction of fluorine atoms into organic molecules, expanding the toolkit available for the development of fluorinated compounds with applications in medicinal chemistry and material science (Groendyke et al., 2016).

Safety and Hazards

properties

IUPAC Name |

2,4,6-trifluoro-N-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-13(15-2)9(14)8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLURWTIDWPYHAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1F)F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2580007.png)

![N-(4-acetylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2580009.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2580012.png)